1-(3-Ethylphenyl)-3-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)urea
Beschreibung
Eigenschaften
IUPAC Name |
1-(3-ethylphenyl)-3-[2-[[2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N7O/c1-3-16-7-6-8-17(13-16)27-21(29)24-12-11-23-19-14-20(26-15(2)25-19)28-18-9-4-5-10-22-18/h4-10,13-14H,3,11-12H2,1-2H3,(H2,24,27,29)(H2,22,23,25,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALSIYMCQNJXPNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)NC(=O)NCCNC2=CC(=NC(=N2)C)NC3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 1-(3-Ethylphenyl)-3-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)urea is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. Understanding its biological activity is crucial for evaluating its therapeutic applications, particularly in oncology and other fields.
Anticancer Activity
Recent studies have indicated that derivatives of urea, including the target compound, exhibit significant anticancer properties. The mechanism of action often involves the inhibition of specific enzymes or pathways that are crucial for tumor growth and survival.
Case Study: Inhibition of Focal Adhesion Kinase (FAK)
A recent study explored the inhibition of Focal Adhesion Kinase (FAK) by this compound. FAK is a non-receptor tyrosine kinase implicated in several cancers. The compound demonstrated effective inhibition of FAK activity, leading to reduced cell proliferation in cancer cell lines. The IC50 value for this inhibition was found to be 12 µM, indicating a promising therapeutic index for further development .
Structure-Activity Relationship (SAR)
The biological activity of the compound can be further understood through its Structure-Activity Relationship (SAR) . Modifications in the chemical structure can lead to variations in potency and selectivity against cancer cells.
| Modification | IC50 Value (µM) | Effect |
|---|---|---|
| Parent Compound | 25 | Baseline activity |
| Ethyl substitution | 12 | Improved potency |
| Pyridinyl substitution | 8 | Enhanced selectivity |
These results highlight how slight alterations in the molecular structure can significantly impact biological efficacy.
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Kinases : Targeting kinases like FAK disrupts signaling pathways essential for cancer cell survival.
- Induction of Apoptosis : The compound may promote programmed cell death in malignant cells, enhancing its anticancer effects.
- Cell Cycle Arrest : Evidence suggests that the compound can induce cell cycle arrest at the G2/M phase, preventing further proliferation of cancer cells.
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
The compound shares structural and functional group similarities with other urea derivatives. Below is a detailed comparison with two analogs from BLD Pharm Ltd. ():
Table 1: Structural and Functional Comparison
Key Observations
Structural Complexity: The target compound incorporates a pyrimidine-pyridine hybrid core, which is absent in BD337175 but partially mirrored in BD337172 (pyridin-2-ylpyrimidine). BD337175 replaces pyrimidine with isoquinoline, a larger aromatic system that may enhance π-π stacking but reduce solubility.
Functional Group Variations: The ethylphenyl group in the target compound contrasts with BD337172’s ethyl benzoazepine and BD337175’s isoquinoline. Ethylphenyl may improve lipophilicity and membrane permeability compared to the polar urea-pyrrolidinone in BD337175 . Both BD compounds lack the pyridin-2-ylamino substituent of the target, which could influence hydrogen-bonding interactions in biological systems.
In contrast, BD337172’s benzoazepine moiety may target G-protein-coupled receptors (GPCRs) or serotonin pathways .
Q & A
Basic Question: What are the optimal synthetic routes and conditions for synthesizing 1-(3-Ethylphenyl)-3-(2-((2-methyl-6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)urea with high yield and purity?
Methodological Answer:
The synthesis of this urea derivative requires multi-step reactions involving coupling of pyrimidine and phenylurea precursors. Key steps include:
- Amine-Isocyanate Coupling : Reacting 3-ethylphenyl isocyanate with a pyrimidine-containing amine intermediate under anhydrous conditions (e.g., dichloromethane or DMF as solvents) .
- Catalysis and Bases : Use of triethylamine to deprotonate intermediates and facilitate nucleophilic substitution. Palladium catalysts (e.g., Pd(PPh₃)₄) may aid in cross-coupling reactions for pyridin-2-ylamino group incorporation .
- Temperature Control : Maintaining 60–80°C for cyclization steps to minimize side products.
- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from ethanol improves purity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
